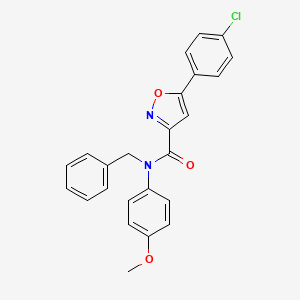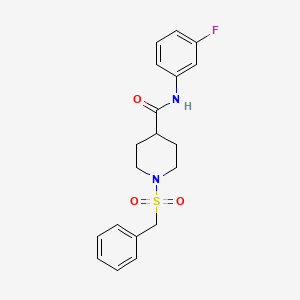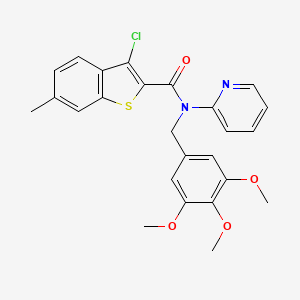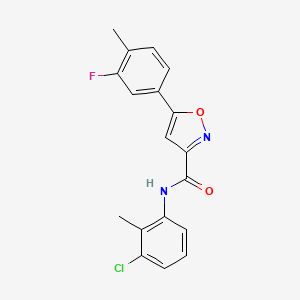![molecular formula C19H22N2OS B11346489 2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1-propyl-1H-benzimidazole](/img/structure/B11346489.png)
2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1-propyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PROPYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a 2-methylphenoxyethyl group and a propyl group attached to a benzodiazole core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PROPYL-1H-1,3-BENZODIAZOLE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the 2-Methylphenoxyethyl Group: This step involves the reaction of the benzodiazole core with 2-methylphenoxyethyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Propyl Group: The final step includes the alkylation of the intermediate product with propyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzodiazole ring or the sulfur atom, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the reagents used.
Scientific Research Applications
2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PROPYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PROPYL-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole core can bind to specific sites, altering the activity of the target molecule. The 2-methylphenoxyethyl and propyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- 2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-BUTYL-1H-1,3-BENZODIAZOLE
Uniqueness
The unique combination of the 2-methylphenoxyethyl and propyl groups in 2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PROPYL-1H-1,3-BENZODIAZOLE distinguishes it from similar compounds. These groups may confer specific chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C19H22N2OS |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-[2-(2-methylphenoxy)ethylsulfanyl]-1-propylbenzimidazole |
InChI |
InChI=1S/C19H22N2OS/c1-3-12-21-17-10-6-5-9-16(17)20-19(21)23-14-13-22-18-11-7-4-8-15(18)2/h4-11H,3,12-14H2,1-2H3 |
InChI Key |
TVDGGZCLJRSCIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11346419.png)
![2-(4-chlorophenyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B11346433.png)

![N-({1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11346440.png)

![N-(4-ethoxyphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11346449.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11346453.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11346463.png)

![Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11346472.png)
![5-(4-chlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B11346474.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11346477.png)

